2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups This compound is characterized by the presence of a pyridine ring and a trifluoromethyl group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline can be achieved through various methods. One common approach involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with aniline in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The palladium-catalyzed cross-coupling reaction facilitates the formation of the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further optimize the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid; typically carried out at elevated temperatures.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst; usually performed under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds. These products can be further utilized in the synthesis of more complex molecules and materials .
Scientific Research Applications
2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain protein targets, thereby modulating their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)aniline: Lacks the pyridine ring, leading to variations in reactivity and applications.
2-(Pyridin-2-yl)-5-methylaniline:
Uniqueness
2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
158461-46-2 |
---|---|
Molecular Formula |
C12H9F3N2 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
2-pyridin-2-yl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)8-4-5-9(10(16)7-8)11-3-1-2-6-17-11/h1-7H,16H2 |
InChI Key |
QMBZKMJAVNHCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.